An In-depth Technical Guide to 5'-Chloro-2'-methoxy-2,2,2-trifluoroacetophenone
An In-depth Technical Guide to 5'-Chloro-2'-methoxy-2,2,2-trifluoroacetophenone
CAS Number: 886371-34-2
Introduction
5'-Chloro-2'-methoxy-2,2,2-trifluoroacetophenone is a halogenated and fluorinated aromatic ketone of significant interest to the chemical, pharmaceutical, and materials science sectors. Its unique molecular architecture, featuring a trifluoromethyl group, a chloro substituent, and a methoxy group on the phenyl ring, imparts a distinct combination of electronic and steric properties. These characteristics make it a valuable intermediate in the synthesis of complex organic molecules, particularly in the development of novel therapeutic agents and specialized chemical reagents. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, its applications in research and drug development, and essential safety and handling procedures.
Physicochemical Properties
The physicochemical properties of 5'-Chloro-2'-methoxy-2,2,2-trifluoroacetophenone are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Source |
| CAS Number | 886371-34-2 | |
| Molecular Formula | C₉H₆ClF₃O₂ | |
| Molecular Weight | 238.59 g/mol | |
| Appearance | Yellow Oil | |
| Boiling Point (Predicted) | 260.1 ± 40.0 °C | |
| Density (Predicted) | 1.376 ± 0.06 g/cm³ | |
| Solubility | Soluble in DCM, Ethyl Acetate, Methanol |
Synthesis of 5'-Chloro-2'-methoxy-2,2,2-trifluoroacetophenone
A plausible and efficient method for the synthesis of 5'-Chloro-2'-methoxy-2,2,2-trifluoroacetophenone is through a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution is a cornerstone of organic synthesis for the formation of carbon-carbon bonds to aromatic rings.
Reaction Principle
The synthesis involves the reaction of 4-chloroanisole with a trifluoroacetylating agent, such as trifluoroacetic anhydride, in the presence of a Lewis acid catalyst. The methoxy group of 4-chloroanisole is an ortho-, para-directing activator, while the chloro group is a deactivating but also ortho-, para-directing substituent. The trifluoroacetylation is expected to occur at the position ortho to the methoxy group due to its strong activating effect.
Caption: Synthetic workflow for 5'-Chloro-2'-methoxy-2,2,2-trifluoroacetophenone.
Detailed Experimental Protocol
Materials:
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4-Chloroanisole
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Trifluoroacetic anhydride
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Anhydrous aluminum chloride (AlCl₃)
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Dichloromethane (DCM), anhydrous
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Hydrochloric acid (HCl), 1M solution
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
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Magnetic stirrer and heating mantle
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Rotary evaporator
Procedure:
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chloroanisole (1 equivalent) in anhydrous dichloromethane.
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Catalyst Addition: Cool the solution to 0 °C in an ice bath. Carefully add anhydrous aluminum chloride (1.1 equivalents) portion-wise to the stirred solution. The mixture may become colored and viscous.
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Acylating Agent Addition: Add trifluoroacetic anhydride (1.2 equivalents) dropwise from the dropping funnel to the reaction mixture while maintaining the temperature at 0 °C.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up: Upon completion, cool the reaction mixture again to 0 °C and quench it by slowly adding it to a mixture of crushed ice and concentrated hydrochloric acid.
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Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
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Washing: Combine the organic layers and wash successively with 1M HCl, saturated NaHCO₃ solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 5'-Chloro-2'-methoxy-2,2,2-trifluoroacetophenone.
Causality Behind Experimental Choices:
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Anhydrous Conditions: Friedel-Crafts reactions are sensitive to moisture as water can deactivate the Lewis acid catalyst.
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Lewis Acid Catalyst: Aluminum chloride is a strong Lewis acid that activates the trifluoroacetic anhydride, making it a more potent electrophile.
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Controlled Addition at Low Temperature: The reaction is exothermic, and controlled addition at 0 °C helps to prevent side reactions and ensures better selectivity.
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Acidic Work-up: The acidic work-up is necessary to decompose the aluminum chloride-ketone complex and separate the catalyst from the product.
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Washing Steps: The washing steps are crucial to remove any remaining acid, unreacted starting materials, and inorganic salts.
Applications in Research and Drug Development
5'-Chloro-2'-methoxy-2,2,2-trifluoroacetophenone is a valuable building block in organic synthesis, particularly for the development of bioactive molecules and advanced materials.
Reagent in Organic Synthesis
This compound serves as a key reagent in the synthesis of 1,2,3-benzoxathiazine-based oxaziridine derivatives.[1] These derivatives are potent oxygen-atom transfer agents used for catalytic carbon-hydrogen hydroxylation and alkene epoxidation, which are important transformations in synthetic chemistry.[1]
Intermediate in Pharmaceutical Synthesis
The structural motifs present in 5'-Chloro-2'-methoxy-2,2,2-trifluoroacetophenone are of significant interest in medicinal chemistry.
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Trifluoromethyl Group: The trifluoromethyl group is a well-known bioisostere for other chemical groups and can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. Its presence can significantly improve the pharmacokinetic properties of a molecule.
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Chloro Group: The chloro group can participate in halogen bonding and other non-covalent interactions, which can be crucial for the binding of a drug molecule to its biological target. Chlorinated compounds are found in a wide range of approved drugs.[2]
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Methoxy Group: The methoxy group can influence the conformation of the molecule and can be a site for metabolic modification, which can be tuned to optimize the drug's half-life.
While specific drugs directly derived from this compound are not widely documented, its structural features make it an attractive starting material for the synthesis of new chemical entities with potential therapeutic applications.
Caption: Role of structural features in drug discovery applications.
Safety and Handling
Hazard Identification
Based on the safety data for related compounds, the potential hazards include:
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Skin and Eye Irritation: May cause skin and eye irritation upon contact.[3][4]
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Respiratory Irritation: Inhalation of vapors or mists may cause respiratory tract irritation.[4]
Recommended Handling Procedures
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Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[4]
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Personal Protective Equipment (PPE):
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Hygiene: Wash hands thoroughly after handling. Avoid eating, drinking, or smoking in the laboratory.
Storage
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Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]
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Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]
First Aid Measures
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Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.
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Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.
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Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
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Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Conclusion
5'-Chloro-2'-methoxy-2,2,2-trifluoroacetophenone is a specialized chemical with significant potential as a building block in organic synthesis, particularly for the development of novel pharmaceuticals and advanced materials. Its synthesis via Friedel-Crafts acylation is a robust and well-understood process. The unique combination of its functional groups provides a platform for creating molecules with desirable physicochemical and biological properties. Proper safety precautions are essential when handling this compound to minimize potential risks. As research in medicinal and materials chemistry continues to advance, the demand for such versatile and functionalized intermediates is expected to grow.
References
- TCI Chemicals. (2024). SAFETY DATA SHEET: 3',5'-Dichloro-2,2,2-trifluoroacetophenone.
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PubChem. 2,2,2-Trifluoroacetophenone. National Center for Biotechnology Information. PubChem Compound Database; CID=9905. Available from: [Link].
- MDPI. (2023).
-
WIPO Patentscope. WO2022061917A1 - Synthesis method for 3',5'-dichloro-2,2,2-trifluoroacetophenone. Available from: [Link].
- Fisher Scientific. (2012).
- PubMed Central. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
- Oakwood Chemical. (2011). MSDS MATERIAL SAFETY DATA SHEET: 3',5'-Dichloro-2,2,2-trifluoroacetophenone.
- MDPI. (2023).
- Google Patents. WO2021240331A1 - Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone.
- Google Patents. Synthesis method of 3',5' -dichloro-2, 2-trifluoro acetophenone derivative.
- Patsnap. Synthesis method of 3', 5'-dichloro-2, 2, 2-trifluoroacetophenone.
- Fisher Scientific. (2024). SAFETY DATA SHEET: 2'-Chloro-5'-(trifluoromethyl)acetophenone.
- PubMed Central. (2023).
- PubMed. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
- Fisher Scientific. (2025).
